molecular formula C4H3N3 B14256753 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 478303-70-7

2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene

Cat. No.: B14256753
CAS No.: 478303-70-7
M. Wt: 93.09 g/mol
InChI Key: URKFZLAJYCKURQ-UHFFFAOYSA-N
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Description

2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is a highly strained bicyclic compound that has garnered interest due to its unique structural and electronic properties. This compound is characterized by a bicyclic framework with three nitrogen atoms incorporated into the ring system, making it a triazabicyclo compound. Its unique structure makes it a subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a nitrogen-containing heterocycle under photolytic or thermal conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained product.

Industrial Production Methods

Industrial production of this compound is not well-documented due to the compound’s instability and the specialized conditions required for its synthesis. advancements in flow chemistry and microreactor technology may offer potential routes for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various nitrogen oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines.

Scientific Research Applications

2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmacophore in drug design.

    Industry: Its electronic properties make it of interest in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects is largely dependent on its interaction with other molecules. The nitrogen atoms in the ring can act as electron donors or acceptors, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hepta-2,4,6-triene: A similar compound with a different arrangement of atoms and electronic properties.

    Cyclohepta-1,3,5-triene: Another related compound with a different ring structure and reactivity.

Uniqueness

2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to the incorporation of three nitrogen atoms into its bicyclic framework, which imparts distinct electronic and structural properties. This makes it a valuable compound for studying the effects of nitrogen incorporation into ring systems and for exploring new chemical reactivity.

Properties

CAS No.

478303-70-7

Molecular Formula

C4H3N3

Molecular Weight

93.09 g/mol

IUPAC Name

2,4,7-triazabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C4H3N3/c1-3-4(7-3)6-2-5-1/h1-3H

InChI Key

URKFZLAJYCKURQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NC21

Origin of Product

United States

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